molecular formula C11H19NO4 B141358 (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 489446-85-7

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B141358
CAS No.: 489446-85-7
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-HTQZYQBOSA-N
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Description

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a compound that features a cyclopentane ring substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Scientific Research Applications

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and specialty materials.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the carboxylic acid group: This can be done through oxidation of an alcohol or by using a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with other molecules. The carboxylic acid group can form esters or amides, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Aminocyclopentanecarboxylic acid: Lacks the Boc protection, making it more reactive.

    (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.

Uniqueness

(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups and ring structure provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363705
Record name ST50825796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489446-85-7
Record name ST50825796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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